5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-methylbenzyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-methylbenzyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a chloro group, an ethylsulfanyl group, and a carboxamide group linked to a 4-methylbenzyl moiety and a dioxidotetrahydrothiophenyl group. The unique structure of this compound suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-methylbenzyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloropyrimidine, the core structure can be formed through nucleophilic substitution reactions.
Introduction of the Ethylsulfanyl Group: This step might involve the reaction of the pyrimidine core with an ethylthiol reagent under basic conditions to introduce the ethylsulfanyl group.
Attachment of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction, using a suitable carboxylic acid derivative and an amine.
Incorporation of the Dioxidotetrahydrothiophenyl Group: This step could involve the oxidation of a tetrahydrothiophene derivative to form the dioxidotetrahydrothiophenyl group, followed by its attachment to the pyrimidine core.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure may make it a candidate for use as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: Its structure suggests potential for binding to specific proteins, useful in drug discovery.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Therapeutic Agents: Possible use as an anti-inflammatory or anticancer agent, pending further research.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its unique chemical properties.
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism by which 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-methylbenzyl)pyrimidine-4-carboxamide exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide: Similar structure but lacks the dioxidotetrahydrothiophenyl and 4-methylbenzyl groups.
N-(4-methylbenzyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide: Similar but lacks the chloro and dioxidotetrahydrothiophenyl groups.
Uniqueness
The presence of the dioxidotetrahydrothiophenyl group and the combination of substituents on the pyrimidine core make 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-methylbenzyl)pyrimidine-4-carboxamide unique. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H22ClN3O3S2 |
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Molecular Weight |
440.0 g/mol |
IUPAC Name |
5-chloro-N-(1,1-dioxothiolan-3-yl)-2-ethylsulfanyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H22ClN3O3S2/c1-3-27-19-21-10-16(20)17(22-19)18(24)23(15-8-9-28(25,26)12-15)11-14-6-4-13(2)5-7-14/h4-7,10,15H,3,8-9,11-12H2,1-2H3 |
InChI Key |
PVEBWLVJDBSYHH-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)N(CC2=CC=C(C=C2)C)C3CCS(=O)(=O)C3)Cl |
Origin of Product |
United States |
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